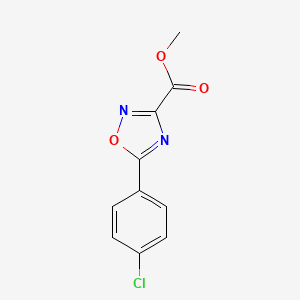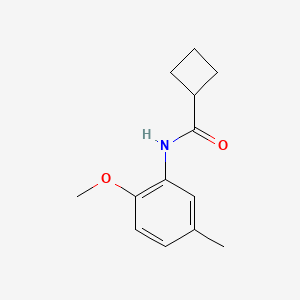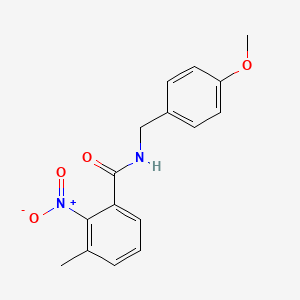
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide
Übersicht
Beschreibung
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide, also known as HDMP-28, is a synthetic compound that belongs to the family of substituted cathinones. It is a psychoactive substance that has been found to have stimulant properties. HDMP-28 is a relatively new research chemical that has gained popularity among the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can produce a stimulant effect. This compound also has some affinity for the serotonin and norepinephrine transporters, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain. These effects are thought to be responsible for the stimulant properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide is that it has a relatively simple chemical structure, which makes it easier to synthesize and modify compared to other psychoactive compounds. Additionally, this compound has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of this compound is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide. One area of interest is the development of new psychoactive compounds based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, this compound may have potential applications in the treatment of neurological and psychiatric disorders, although more research is needed to determine its safety and efficacy for these purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action as a dopamine reuptake inhibitor makes it a useful tool for studying the role of dopamine in the brain. This compound has been found to produce a range of biochemical and physiological effects, including increased locomotor activity and hyperthermia. While this compound has some advantages for lab experiments, its safety and efficacy for human use are still uncertain. Further research is needed to fully understand the potential applications and limitations of this compound.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide has potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been found to act as a dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. In pharmacology, this compound has been investigated for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In medicinal chemistry, this compound has been used as a starting point for the development of new psychoactive compounds.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-13-8-9-15(20-2)14(11-13)17-16(18)10-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADZISSPILABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)



![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)